molecular formula C25H26N2O5S B11593176 2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B11593176
M. Wt: 466.6 g/mol
InChI Key: DDDRYXOVFVHOLB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate typically involves multiple steps, including the formation of the pyrimido[2,1-b][1,3]thiazine core and subsequent functionalization. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the pyrimido[2,1-b][1,3]thiazine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the benzyloxy and methoxyethyl groups via nucleophilic substitution reactions.

    Oxidation and Reduction: Adjusting the oxidation state of intermediates to achieve the desired functional groups.

Industrial Production Methods

large-scale synthesis would typically involve optimization of reaction conditions to maximize yield and purity, including the use of high-efficiency catalysts and controlled reaction environments .

Chemical Reactions Analysis

Types of Reactions

2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .

Scientific Research Applications

2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action for 2-methoxyethyl 6-[4-(benzyloxy)phenyl]-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed to exert its effects through:

Properties

Molecular Formula

C25H26N2O5S

Molecular Weight

466.6 g/mol

IUPAC Name

2-methoxyethyl 8-methyl-4-oxo-6-(4-phenylmethoxyphenyl)-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C25H26N2O5S/c1-17-22(24(29)31-14-13-30-2)23(27-21(28)12-15-33-25(27)26-17)19-8-10-20(11-9-19)32-16-18-6-4-3-5-7-18/h3-11,23H,12-16H2,1-2H3

InChI Key

DDDRYXOVFVHOLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCC4=CC=CC=C4)C(=O)OCCOC

Origin of Product

United States

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